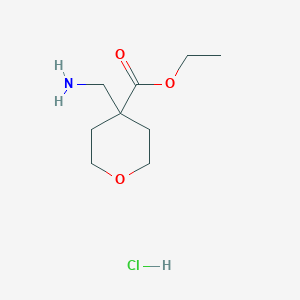
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride typically involves the esterification of 4-Aminomethyltetrahydropyran-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Reagents: 4-Aminomethyltetrahydropyran-4-carboxylic acid, ethanol, hydrochloric acid.
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminomethyltetrahydropyran hydrochloride: A closely related compound with similar structural features.
4-Isoxazolidinol hydrochloride: Another compound with a similar ring structure but different functional groups.
4-Aminodiphenylamine hydrochloride: Shares the amino group but has a different core structure.
Uniqueness
4-Aminomethyltetrahydropyran-4-carboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
ethyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(7-10)3-5-12-6-4-9;/h2-7,10H2,1H3;1H |
Clave InChI |
HCERCBLRZSFGAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCOCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















